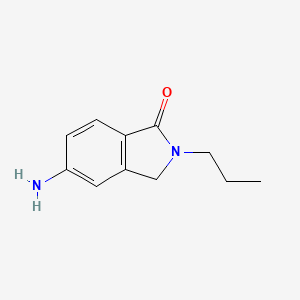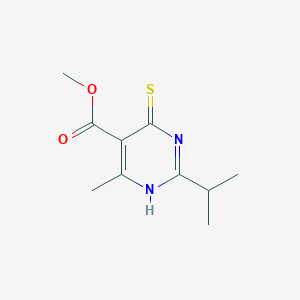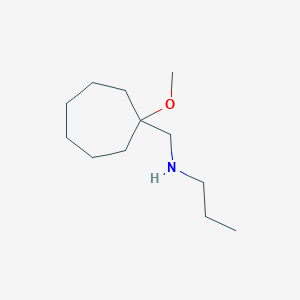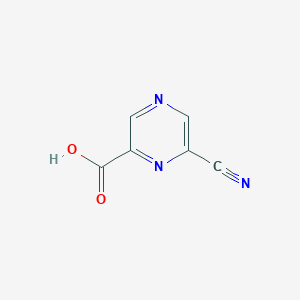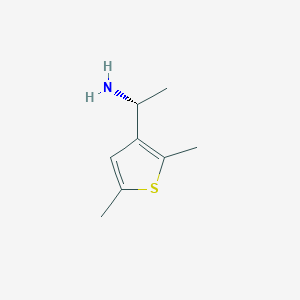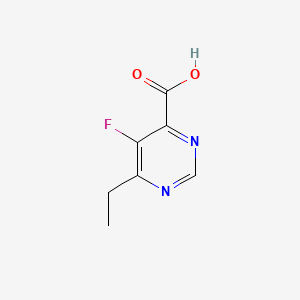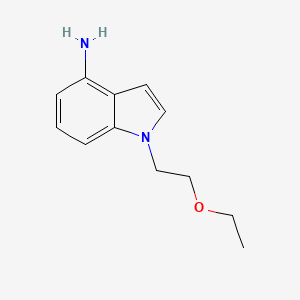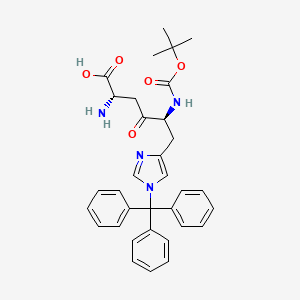
(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid is a complex organic compound that features a variety of functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protected amino group, a carbonyl group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid typically involves multiple steps, starting from commercially available starting materials One common approach is to first protect the amino group using a tert-butoxycarbonyl (Boc) group
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid can undergo a variety of chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino and imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of various nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbonyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid involves its interactions with various molecular targets and pathways. The amino and imidazole groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1H-imidazol-4-yl)hexanoic acid: Similar structure but lacks the trityl group.
(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)pentanoic acid: Similar structure but has a pentanoic acid backbone instead of hexanoic acid.
Uniqueness
The presence of the trityl group and the hexanoic acid backbone in (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid makes it unique compared to other similar compounds. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C33H36N4O5 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
(2S,5S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-6-(1-tritylimidazol-4-yl)hexanoic acid |
InChI |
InChI=1S/C33H36N4O5/c1-32(2,3)42-31(41)36-28(29(38)20-27(34)30(39)40)19-26-21-37(22-35-26)33(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22,27-28H,19-20,34H2,1-3H3,(H,36,41)(H,39,40)/t27-,28-/m0/s1 |
InChI-Schlüssel |
SMXTWEJRHHZENU-NSOVKSMOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)
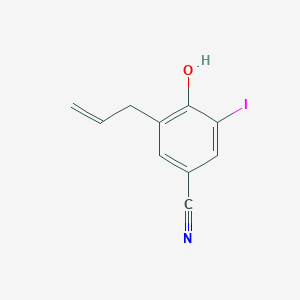
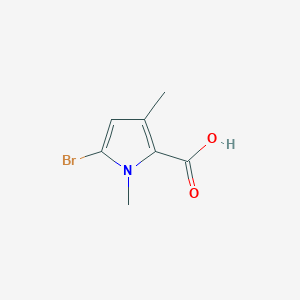
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
